molecular formula C26H20N2O2S B5149769 N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide

Cat. No. B5149769
M. Wt: 424.5 g/mol
InChI Key: VAZOMQAGBUYRSL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide, also known as BTCP, is a synthetic compound that has been used in scientific research for its potential pharmacological effects. BTCP belongs to the phenothiazine class of compounds that are known to have a wide range of biological activities.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide is believed to act as a dopamine and serotonin receptor antagonist, which may explain its potential pharmacological effects. By blocking these receptors, N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide may alter the transmission of neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has been shown to have a range of biochemical and physiological effects in animal studies. It has been found to decrease locomotor activity and increase catalepsy, which are indicative of its potential use as an antipsychotic agent. N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has also been shown to decrease immobility time in the forced swim test, which is indicative of its potential use as an antidepressant agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide in lab experiments is its potential pharmacological effects. It has been shown to have affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. However, one limitation of using N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide is its potential toxicity. It has been found to have toxic effects on the liver and kidneys in animal studies, which may limit its use in research.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide. One direction is to further investigate its potential use as an antipsychotic and antidepressant agent. Another direction is to study its potential toxicity and safety profile in more detail. Additionally, further research is needed to understand the exact mechanism of action of N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide and its potential effects on neurotransmitter systems in the brain.

Synthesis Methods

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)aniline with 2-chlorothiophenol to form 4-(benzyloxy)phenylthioaniline. This intermediate product is then reacted with phosgene to form 4-(benzyloxy)phenylthiocarbamoyl chloride, which is further reacted with ammonia to form N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has been used in scientific research for its potential pharmacological effects. It has been found to have affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has also been studied for its potential use as an antipsychotic and antidepressant agent.

properties

IUPAC Name

N-(4-phenylmethoxyphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S/c29-26(27-20-14-16-21(17-15-20)30-18-19-8-2-1-3-9-19)28-22-10-4-6-12-24(22)31-25-13-7-5-11-23(25)28/h1-17H,18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZOMQAGBUYRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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